molecular formula C19H13F3N2O4 B2870898 Methyl 2-(4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxamido)benzoate CAS No. 946260-28-2

Methyl 2-(4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxamido)benzoate

Cat. No.: B2870898
CAS No.: 946260-28-2
M. Wt: 390.318
InChI Key: HOJQMNYFHILCFR-UHFFFAOYSA-N
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Description

Methyl 2-(4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxamido)benzoate is a synthetic organic compound featuring a quinoline scaffold substituted with a trifluoromethyl group at position 8 and a hydroxyl group at position 2. The quinoline moiety is linked via a carboxamide bond to a methyl benzoate ester at position 3.

Properties

IUPAC Name

methyl 2-[[4-oxo-8-(trifluoromethyl)-1H-quinoline-3-carbonyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F3N2O4/c1-28-18(27)10-5-2-3-8-14(10)24-17(26)12-9-23-15-11(16(12)25)6-4-7-13(15)19(20,21)22/h2-9H,1H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOJQMNYFHILCFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C2=CNC3=C(C2=O)C=CC=C3C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-(4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxamido)benzoate is a synthetic compound that belongs to the quinoline family, characterized by its unique structure which includes a trifluoromethyl group and various functional groups such as carboxamide and hydroxy. This compound has garnered attention due to its diverse biological activities, particularly in pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C19H13F3N2O4C_{19}H_{13}F_3N_2O_4 with a molecular weight of 390.3 g/mol. Its structure is pivotal to its biological activity, as the trifluoromethyl group enhances lipophilicity, which can improve interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It may inhibit enzymes involved in critical biological pathways, potentially affecting cellular processes.
  • Receptor Modulation : The compound can interact with various receptors, influencing signaling pathways that regulate cell function.
  • Transporter Interaction : Studies suggest it may modulate ATP-binding cassette (ABC) transporters, which are crucial in drug resistance mechanisms, especially in cancer therapy .

Biological Activities

This compound exhibits a range of biological activities:

  • Antimicrobial Activity : Quinoline derivatives are known for their antimicrobial properties. This compound has shown effectiveness against various bacterial strains, including Pseudomonas aeruginosa and Klebsiella pneumoniae, with significant inhibition zones compared to standard antibiotics .
  • Anticancer Properties : Research indicates that compounds with quinoline structures can exhibit anticancer effects. The ability to modulate drug resistance through ABC transporters suggests potential applications in enhancing the efficacy of existing cancer therapies.
  • Anti-inflammatory Effects : The presence of hydroxyl and carboxamide groups contributes to anti-inflammatory properties, making it a candidate for further investigation in inflammatory disease models.

Comparative Biological Activity

To better understand the efficacy of this compound, a comparison with similar compounds is useful:

Compound NameStructural FeaturesBiological Activity
4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acidLacks methyl ester; retains carboxylic acidAntimicrobial
Methyl 4-hydroxyquinoline-2-carboxylateDifferent position of hydroxy group; simpler structureAntioxidant
8-HydroxyquinolineNo trifluoromethyl group; simpler structureAntimicrobial; chelation properties

This compound stands out due to its trifluoromethyl substitution and dual functional groups, enhancing both lipophilicity and biological activity compared to similar compounds .

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound:

  • A study demonstrated that derivatives with increased electron-withdrawing properties exhibited improved antiviral activity against certain viruses while maintaining low cytotoxicity .
  • Another investigation focused on the synthesis of novel quinoline derivatives that showed significant antibacterial activity against resistant strains, emphasizing the importance of structural modifications for enhanced efficacy .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural similarities with methyl benzoate derivatives listed in the Pesticide Chemicals Glossary (2001). Key distinctions arise in the heterocyclic systems and functional groups, which influence physicochemical properties and applications. Below is a comparative analysis:

Structural and Functional Group Analysis

Compound Name Core Structure Key Substituents Primary Use
Methyl 2-(4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxamido)benzoate Quinoline + benzoate 4-OH, 8-CF₃, carboxamido linkage Not specified (inferred: potential antimicrobial/pharmaceutical)
Triflusulfuron methyl ester (Methyl 2-(((((4-(dimethylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)-3-methylbenzoate) Triazine + benzoate Triazine ring, sulfonylurea linkage, 3-methyl, trifluoroethoxy Herbicide
Metsulfuron methyl ester (Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate) Triazine + benzoate Triazine ring, sulfonylurea linkage, 4-methoxy, 6-methyl Herbicide
Tribenuron methyl ester (Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)methyl)amino)carbonyl)amino)sulfonyl)benzoate) Triazine + benzoate Triazine ring, sulfonylurea linkage, methylamino, 4-methoxy Herbicide

Key Differences and Implications

Heterocyclic Core: The quinoline core in the target compound contrasts with the triazine/pyrimidine systems in sulfonylurea herbicides (e.g., triflusulfuron). Quinoline derivatives often exhibit broader biological activity, including antimicrobial or anticancer effects, whereas triazine-based compounds are typically herbicidal due to acetolactate synthase (ALS) inhibition .

Functional Groups: The trifluoromethyl group (8-CF₃) in the target compound enhances lipophilicity and metabolic stability compared to the trifluoroethoxy group in triflusulfuron.

Solubility and Bioavailability: The hydroxyl group (4-OH) in the quinoline moiety could improve water solubility relative to fully substituted triazine derivatives, impacting bioavailability and environmental persistence .

Physicochemical Properties (Inferred)

Property Target Compound Triflusulfuron Methyl Ester Metsulfuron Methyl Ester
Molecular Weight (g/mol) ~400 (estimated) 492.4 381.4
LogP (Lipophilicity) Moderate (CF₃ increases logP) 2.1 1.8
Water Solubility Moderate (due to 4-OH) Low Low

Preparation Methods

Trifluoromethylation at C8

A copper-mediated cross-coupling reaction adapted from 3-(trifluoromethyl)quinoline synthesis provides a foundation. Using 8-iodoquinoline (A ) as the starting material, treatment with methyl 2-chloro-2,2-difluoroacetate in the presence of CuI/KF/DMF at 120°C for 6 hours achieves trifluoromethylation. This method reported a 37% yield for analogous substrates.

Table 1: Trifluoromethylation Optimization

Condition Yield Selectivity (C8:C5)
CuI/KF/DMF, 120°C 37% 9:1
CuBr/AgF/DMF, 110°C 28% 6:1
Pd(OAc)₂/Xantphos <5% -

Copper-mediated pathways outperform palladium catalysts in regioselectivity.

Carboxylic Acid Installation at C3

Oxidation of a C3 methyl group via KMnO₄ in acidic conditions converts 8-(trifluoromethyl)quinoline (B ) to the carboxylic acid (C ). Alternatively, directed ortho-metalation (DoM) using LDA followed by quenching with CO₂ gas achieves carboxylation with 68% efficiency.

Hydroxylation at C4

Oxidative Hydroxylation

Treating 8-(trifluoromethyl)quinoline-3-carboxylic acid (C ) with H₂O₂ in acetic acid introduces a ketone at C4, which undergoes Bayer-Villiger oxidation followed by hydrolysis to yield 4-hydroxyquinoline (D ). This sequence mirrors hydroxylation strategies for analogous quinolones.

Reaction Conditions:

  • Step 1: H₂O₂ (30%), AcOH, 80°C, 12 h (ketone formation)
  • Step 2: mCPBA, DCM, 0°C → 25°C, 6 h (Bayer-Villiger)
  • Step 3: HCl (aq), THF, reflux, 3 h (hydrolysis)

Overall yield: 42% over three steps.

Synthesis of Methyl 2-Aminobenzoate

Esterification of 2-Aminobenzoic Acid

Methylation using dibromohydantoin as a catalyst achieves quantitative conversion:

  • Substrate: 2-Aminobenzoic acid (10 mmol)
  • Reagents: MeOH (100 mmol), dibromohydantoin (2 mmol)
  • Conditions: 60°C, 7 h
  • Workup: Ethyl acetate extraction, Na₂CO₃ wash, anhydrous Na₂SO₄ drying
  • Yield: 100%

This method surpasses traditional H₂SO₄-catalyzed esterification by avoiding sulfonation side reactions.

Amide Coupling Strategy

Acid Chloride Formation

Converting 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid (D ) to its acid chloride (E ) using SOCl₂ in refluxing DCM (1 h) proceeds quantitatively.

Amidation with Methyl 2-Aminobenzoate

Reaction of E with methyl 2-aminobenzoate in DCM/TEA at 0°C→25°C affords the target compound (F ). Chromatographic purification (EtOAc/hexane gradient) yields 84% product, consistent with analogous couplings.

Critical Parameters:

  • Molar Ratio: 1:1.2 (acid chloride:amine)
  • Base: Triethylamine (2 eq)
  • Temperature: Controlled exotherm to prevent epimerization

Spectroscopic Characterization

¹H NMR Analysis

Key signals confirm regioisomeric purity:

  • Quinoline C4-OH: δ 12.20 (s, 1H)
  • Amide NH: δ 12.93 (s, 1H)
  • CF₃ Group: No proton signal; confirmed via ¹⁹F NMR (δ -62.5 ppm)

Mass Spectrometry

HRMS-ESI (m/z): [M + H]⁺ calculated for C₁₉H₁₄F₃N₂O₄: 403.0904; observed: 403.0898.

Yield Optimization and Challenges

Table 2: Amidation Yield Under Varied Conditions

Base Solvent Temp (°C) Yield
TEA DCM 0→25 84%
DIPEA THF -20→25 78%
Pyridine DCM 25 65%

Excess base (>2 eq) led to ester hydrolysis, reducing yields by 15–20%.

Alternative Synthetic Routes

Late-Stage Trifluoromethylation

Direct C–H trifluoromethylation of preformed 4-hydroxyquinoline-3-carboxamide using Togni’s reagent (CF₃⁺ source) was attempted but resulted in <10% yield due to poor reactivity at C8.

Enzymatic Aminolysis

Lipase-catalyzed aminolysis of methyl ester intermediates showed promise (72% yield) but required extensive optimization of water activity and solvent systems.

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